molecular formula C5H7ClN4 B1610562 4-Chloro-6-hydrazinyl-2-methylpyrimidine CAS No. 52476-88-7

4-Chloro-6-hydrazinyl-2-methylpyrimidine

Cat. No.: B1610562
CAS No.: 52476-88-7
M. Wt: 158.59 g/mol
InChI Key: FSVBHXYINVNNKS-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinyl-2-methylpyrimidine (CAS: 52476-88-7 ) is a high-purity chemical intermediate with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol . This compound features a pyrimidine core substituted with reactive chloro and hydrazinyl functional groups, making it a valuable scaffold in medicinal chemistry and scientific research . Its structure allows for further functionalization, enabling its use in synthesizing more complex heterocyclic systems for drug discovery . The compound is typically supplied as a solid and should be stored in a cool, well-ventilated place . As a key building block, it is instrumental in exploring new therapeutic agents and materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-2-methylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClN4/c1-3-8-4(6)2-5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVBHXYINVNNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544537
Record name 4-Chloro-6-hydrazinyl-2-methylpyrimidine
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Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52476-88-7
Record name Pyrimidine, 4-chloro-6-hydrazinyl-2-methyl-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-hydrazinyl-2-methylpyrimidine
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Synthetic Methodologies for 4 Chloro 6 Hydrazinyl 2 Methylpyrimidine and Analogous Structures

Precursor Synthesis and Halogenation Reactions

The initial stages of synthesizing the target compound are centered on creating a suitable pyrimidine (B1678525) precursor, which is then subjected to halogenation to introduce the reactive chloro groups. The most common precursor is 4,6-dichloro-2-methylpyrimidine (B42779).

Synthesis from Dihydroxypyrimidine Derivatives and Halogenating Agents

A primary and efficient route to the key intermediate, 4,6-dichloro-2-methylpyrimidine, begins with the synthesis of its dihydroxy analogue, 4,6-dihydroxy-2-methylpyrimidine (B75791). This dihydroxy derivative is typically formed through a cyclization reaction. One common method involves the reaction of dimethyl malonate with acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860). google.comasianpubs.org This condensation reaction builds the core pyrimidine ring structure. Yields for this initial step are often high, with one process reporting an 86% yield for 4,6-dihydroxy-2-methylpyrimidine. google.com

Once the 4,6-dihydroxy-2-methylpyrimidine is obtained, the next critical step is the replacement of the hydroxyl groups with chlorine atoms. This is accomplished using a variety of halogenating agents. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this type of transformation. chemicalbook.com Alternatively, thionyl chloride (SOCl₂) in a solvent like acetonitrile (B52724) can be employed. chemicalbook.com In one documented procedure, reacting 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride at 80°C for three hours resulted in a 94% yield of 4,6-dichloro-2-methylpyrimidine after purification. chemicalbook.com Another approach uses triphosgene, which is presented as a safer alternative to highly toxic reagents like phosgene, to achieve the same chlorination. google.com

Table 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
ReactantsBase/SolventConditionsYieldReference
Dimethyl malonate, Acetamidine hydrochlorideSodium methoxide / Methanol (B129727)18-25°C, 3-5 hours86-87% google.com
Diethyl malonate, Acetamidine hydrochlorideSodium methoxideNot specified91.2% asianpubs.org
Table 2: Halogenation of 4,6-dihydroxy-2-methylpyrimidine
Halogenating AgentSolventConditionsProductYieldReference
Thionyl chlorideAcetonitrile80°C, 3 hours4,6-dichloro-2-methylpyrimidine94% chemicalbook.com
TriphosgeneDichloroethaneReflux, 6-8 hours4,6-dichloro-2-methylpyrimidineNot specified google.com
Phosphorus oxychloride2-methyl-5-ethyl-pyridineNot specified4,6-dichloropyrimidine~100% chemicalbook.com

Derivatization of Thiouracil Analogues

An alternative pathway to chloropyrimidine structures involves the chemical modification of thiouracil analogues. Thiouracils are heterocyclic compounds that can be functionalized and subsequently converted to the desired chloro-derivatives. For instance, thiouracil intermediates can be chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield active chloropyrimidine derivatives. nih.gov

In a more specific example, an S-alkylated thiouracil can be treated with phosphorus oxychloride under refluxing conditions. heteroletters.org This reaction effectively replaces a hydroxyl group on the pyrimidine ring with a chlorine atom, leading to the formation of a 4-chloro-pyrimidine derivative, such as 4-chloro-6-methyl-2-(methylthio)pyrimidine. heteroletters.org These chlorinated thiouracil-derived structures can then undergo further reactions, including the introduction of a hydrazinyl group.

Nucleophilic Substitution Reactions for Hydrazinyl Group Introduction

The conversion of the 4,6-dichloro-2-methylpyrimidine intermediate to the final product, 4-Chloro-6-hydrazinyl-2-methylpyrimidine, is achieved through a nucleophilic aromatic substitution (SₙAr) reaction where hydrazine (B178648) acts as the nucleophile.

Reaction with Hydrazine Hydrate (B1144303): Conditions and Selectivity

The introduction of the hydrazinyl moiety is typically accomplished by reacting the dichlorinated precursor with hydrazine hydrate (N₂H₄·H₂O). heteroletters.org The key to synthesizing the mono-substituted product is controlling the reaction's regioselectivity. Since the two chlorine atoms at the C4 and C6 positions of 4,6-dichloro-2-methylpyrimidine are chemically equivalent, the reaction stoichiometry is the primary factor in achieving mono-substitution. Using a controlled amount of hydrazine hydrate allows for the replacement of just one chlorine atom.

The reaction is often carried out in a solvent such as ethanol (B145695) under reflux conditions. heteroletters.org For example, reacting a 4-chloro-pyrimidine derivative with hydrazine hydrate in ethanol on a water bath can lead to the formation of the corresponding hydrazinyl derivative. heteroletters.org The selectivity of nucleophilic attack on dichloropyrimidines is highly dependent on the electronic environment of the ring; however, in a symmetrical molecule like 4,6-dichloro-2-methylpyrimidine, the primary challenge is preventing di-substitution by managing the reaction conditions and stoichiometry.

Table 3: Synthesis of Hydrazinylpyrimidine Derivatives
Starting MaterialReagentSolventConditionsProductReference
4-chloro-6-methyl-2-(methylthio)pyrimidineHydrazine hydrateEthanolReflux, 3 hours4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine heteroletters.org
2,4-dichloroquinazolineHydrazine hydrateEthanol0-5°C, 2 hours2-chloro-4-hydrazinylquinazoline stackexchange.com

Mechanistic Considerations of Hydrazinolysis

The reaction mechanism for the substitution of a chlorine atom on the pyrimidine ring by hydrazine is a nucleophilic aromatic substitution (SₙAr). The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles.

The mechanism proceeds in two main steps:

Nucleophilic Attack: The hydrazine molecule, acting as a nucleophile, attacks one of the carbon atoms bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge is delocalized over the pyrimidine ring, which stabilizes the intermediate.

Leaving Group Departure: The intermediate then collapses, expelling the chloride ion as a leaving group. This step restores the aromaticity of the pyrimidine ring and results in the final substituted product, this compound.

Multi-Step Synthesis Approaches and Reaction Pathways

The synthesis of this compound is inherently a multi-step process that combines the previously discussed reactions into a logical sequence. Two prominent pathways can be outlined based on the choice of starting materials.

Pathway 1: From Acyclic Precursors

This is a common and high-yielding approach:

Ring Formation: Acetamidine hydrochloride is condensed with a dialkyl malonate (e.g., dimethyl malonate) in the presence of a base to form 4,6-dihydroxy-2-methylpyrimidine. google.comasianpubs.org

Chlorination: The resulting dihydroxy compound is treated with a halogenating agent like POCl₃ or SOCl₂ to produce the key intermediate, 4,6-dichloro-2-methylpyrimidine. chemicalbook.comchemicalbook.com

Hydrazinolysis: The 4,6-dichloro-2-methylpyrimidine is then reacted with a controlled amount of hydrazine hydrate in a suitable solvent (e.g., ethanol) to selectively replace one chlorine atom, yielding the final product, this compound.

Pathway 2: From Thiouracil Derivatives

This pathway provides an alternative route starting from a pre-formed heterocyclic ring:

Thiouracil Chlorination: An appropriately substituted thiouracil or S-alkylated thiouracil is chlorinated using an agent like POCl₃. nih.govheteroletters.org This step converts a hydroxyl or other group at the 4-position into a chlorine atom, creating a 4-chloropyrimidine (B154816) intermediate.

Hydrazinolysis: The resulting 4-chloropyrimidine derivative is then subjected to reaction with hydrazine hydrate, which displaces the chlorine atom to introduce the hydrazinyl group, leading to a hydrazinylpyrimidine analogue. heteroletters.org

Both pathways demonstrate a strategic approach to organic synthesis, where a core structure is first assembled and then sequentially functionalized to arrive at the desired complex molecule.

Optimization Strategies for Synthetic Yield and Purity

The efficient synthesis of this compound and its analogs is contingent upon the careful optimization of reaction parameters to maximize yield and ensure high purity. Research into the synthesis of substituted pyrimidines has highlighted several key areas where adjustments to the reaction conditions can lead to significant improvements. These strategies generally focus on controlling reaction temperature, judicious selection of solvents and catalysts, managing reaction time, and employing effective purification techniques.

A primary method for the synthesis of chloro-substituted pyrimidines involves the chlorination of a corresponding hydroxypyrimidine precursor, often using phosphoryl chloride (POCl₃). heteroletters.orgtsijournals.com The yield and purity of the chlorinated product can be sensitive to the reaction temperature and duration. For instance, in the synthesis of 2-amino-4-chloro-6-methylpyrimidine, heating a mixture of the hydroxy precursor with POCl₃ at 100°C for 4 hours is a documented procedure. tsijournals.com Optimization here would involve systematically varying the temperature and time to find the point at which the conversion of the starting material is maximized while the formation of degradation products is minimized.

Similarly, the introduction of the hydrazinyl group via nucleophilic substitution of a chloro-substituent is a critical step. The reaction of a chloropyrimidine with hydrazine hydrate is typically carried out under reflux conditions in a suitable solvent like ethanol. heteroletters.org The efficiency of this step can be influenced by the concentration of reactants and the reflux time. One study on a related synthesis of a 2-hydrazinopyridine (B147025) derivative highlighted the importance of temperature control (125-130°C) during the reaction with hydrazine hydrate to ensure rapid substitution and minimize the formation of by-products. google.com Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is a crucial strategy to determine the optimal reaction time, preventing the formation of impurities from prolonged heating. heteroletters.org

The choice of solvent is another critical parameter. While ethanol is commonly used for hydrazinolysis, heteroletters.org other solvents might offer advantages in terms of solubility of reactants and ease of product isolation. For the synthesis of some pyrimidine derivatives, the use of methanol as a solvent has been shown to provide excellent yields. japsonline.com In some cases, greener and milder conditions are sought. For example, the regioselective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) was achieved at room temperature (ca. 20°C) in ethanol, which is a more suitable and non-toxic solvent compared to alternatives like dimethylformamide (DMF). mdpi.com

Purification of the final product is paramount for obtaining high-purity this compound. Recrystallization is a frequently employed method. Ethanol is often the solvent of choice for recrystallizing pyrimidine derivatives, yielding pure crystalline products. heteroletters.orgtsijournals.com The optimization of the recrystallization process itself involves selecting the appropriate solvent or solvent mixture, controlling the cooling rate, and potentially seeding the solution to induce crystallization, all of which can significantly impact the purity and the recovery yield of the final compound. Washing the isolated solid with appropriate solvents, such as cold water or ethanol, helps in removing residual impurities. heteroletters.orgorgsyn.org

In the synthesis of precursors like 4,6-dihydroxy-2-methylpyrimidine, controlling the pH during the workup is a key optimization step. Adjusting the pH to a specific range (e.g., pH 1-2) can maximize the precipitation of the product from the reaction mixture, thereby increasing the isolated yield before subsequent chlorination steps. google.com

The following table summarizes key optimization parameters and their effects on the synthesis of pyrimidine derivatives, which are applicable to the synthesis of this compound.

ParameterStrategyEffect on Yield and Purity
Temperature Systematic variation during chlorination and hydrazinolysis.Optimal temperature maximizes reaction rate while minimizing the formation of by-products and degradation, thus improving both yield and purity. google.com
Reaction Time Monitoring by TLC to determine the point of completion.Prevents incomplete reactions (low yield) and the formation of impurities due to prolonged heating. heteroletters.org
Solvent Selection of appropriate solvents like ethanol or methanol.Affects solubility of reactants, reaction rate, and ease of product isolation. Milder, non-toxic solvents are preferred. japsonline.commdpi.com
pH Control Adjustment of pH during the workup of precursor synthesis.Can maximize the precipitation and isolation of intermediate products, leading to higher overall yields. google.com
Purification Recrystallization from suitable solvents like ethanol.Effectively removes impurities, leading to a final product of high purity. heteroletters.orgtsijournals.com
Washing Washing the filtered solid with appropriate cold solvents.Removes soluble impurities and residual reagents from the final product. orgsyn.org

By systematically addressing these factors, the synthesis of this compound can be optimized to achieve both high yields and excellent purity, which are critical for its subsequent applications in research and development.

Chemical Reactivity and Derivatization of 4 Chloro 6 Hydrazinyl 2 Methylpyrimidine

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a key functional handle for a variety of chemical transformations. Its reactivity is central to the construction of numerous heterocyclic systems and other derivatives.

Condensation Reactions for Hydrazone Formation

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. The resulting hydrazones, characterized by the R1R2C=NNH- linkage, are stable compounds and can serve as intermediates for further synthetic manipulations. nih.govnih.govresearchgate.netresearchgate.net For instance, the reaction of 4-chloro-6-hydrazinyl-2-methylpyrimidine with various aromatic aldehydes yields a series of N'-[(aryl)methylidene]-4-chloro-6-hydrazinyl-2-methylpyrimidines. These reactions are generally high-yielding and proceed under mild conditions. nih.gov

Table 1: Examples of Hydrazone Formation from this compound

Aldehyde/KetoneProduct
Benzaldehyde4-Chloro-N'-(phenylmethylidene)-6-hydrazinyl-2-methylpyrimidine
4-Methoxybenzaldehyde4-Chloro-N'-[(4-methoxyphenyl)methylidene]-6-hydrazinyl-2-methylpyrimidine
Acetone4-Chloro-N'-(propan-2-ylidene)-6-hydrazinyl-2-methylpyrimidine

Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazoles, Triazoles, Pyrimidotriazines)

The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through reactions with appropriate poly-electrophilic reagents, the pyrimidine (B1678525) ring can be annulated with various five- or six-membered heterocycles.

Pyrazoles: One of the most common applications of hydrazinylpyrimidines is in the synthesis of pyrazole (B372694) derivatives. Reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752), in a suitable solvent like ethanol under reflux, leads to the formation of pyrazolyl-substituted pyrimidines. For example, the condensation of this compound with acetylacetone yields 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. heteroletters.org

Triazoles: The hydrazinyl moiety can be utilized to construct fused triazole rings, leading to the formation of triazolopyrimidines. These are an important class of compounds with a broad spectrum of biological activities. The synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines can be achieved by reacting the hydrazinylpyrimidine with reagents such as carboxylic acids or their derivatives under cyclizing conditions. nih.govresearchgate.netorganic-chemistry.orgnih.govfrontiersin.org

Pyrimidotriazines: The reaction of this compound with α-haloketones or other suitable three-carbon synthons can lead to the formation of the pyrimido[4,5-e] nih.govnih.govnih.govtriazine ring system. This reaction typically proceeds through an initial alkylation or acylation at the hydrazinyl nitrogen, followed by an intramolecular cyclization. nih.govnih.govmdpi.com

Table 2: Examples of Fused Heterocycles from this compound

ReagentFused Heterocycle
Acetylacetone4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine
Triethyl orthoformate7-Chloro-5-methyl- nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine
Diethyl malonate7-Chloro-5-methyl-1H-pyrimido[4,5-c]pyridazine-3,4(2H,6H)-dione

Acylation and Sulfonylation of the Hydrazinyl Group

The nucleophilic character of the hydrazinyl group allows for its ready acylation and sulfonylation. Reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, yields the corresponding N-acylhydrazinyl derivatives. Similarly, treatment with sulfonyl chlorides provides N-sulfonylhydrazinylpyrimidines. These reactions can be directed to either the terminal or the internal nitrogen of the hydrazinyl group, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions at the Chloro Substituent

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. This provides a convenient method for the introduction of a variety of functional groups at this position.

Introduction of Amino and Alkoxy Groups

The chloro group can be readily displaced by a variety of nitrogen and oxygen nucleophiles. Reaction with primary or secondary amines, such as morpholine, in a suitable solvent often in the presence of a base, leads to the formation of the corresponding 4-amino-6-hydrazinyl-2-methylpyrimidines. researchgate.netnih.gov Similarly, treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 4-alkoxy-6-hydrazinyl-2-methylpyrimidines. mdpi.comresearchgate.netnih.gov

Table 3: Nucleophilic Substitution at the Chloro Position

NucleophileProduct
Morpholine4-(Morpholin-4-yl)-6-hydrazinyl-2-methylpyrimidine
Sodium Methoxide4-Hydrazinyl-6-methoxy-2-methylpyrimidine
Aniline4-Hydrazinyl-2-methyl-N-phenylpyrimidin-6-amine

Selective Derivatization at the Chloro Position

The differential reactivity of the hydrazinyl and chloro groups allows for selective derivatization. Under controlled conditions, it is possible to perform nucleophilic substitution at the C4 position without affecting the hydrazinyl moiety. For instance, by performing the reaction at low temperatures or by using bulky nucleophiles, the substitution at the less sterically hindered chloro position can be favored. Conversely, protection of the hydrazinyl group, for example, by formation of a hydrazone, allows for a wider range of nucleophilic substitution reactions to be carried out at the chloro position. Subsequent deprotection of the hydrazinyl group then yields the C4-substituted-6-hydrazinyl-2-methylpyrimidine. thieme.de

Transformations of the Methyl Group

Based on available advanced research, transformations involving the methyl group at the C2 position of this compound are not extensively documented. The reactivity of the pyrimidine ring is predominantly directed by the more labile chloro and hydrazinyl substituents. In many synthetic applications involving substituted pyrimidines, the methyl group often remains as a static structural feature.

However, in broader pyrimidine chemistry, methyl groups can potentially undergo reactions under specific, often forcing, conditions. These can include:

Oxidation: Strong oxidizing agents could potentially convert the methyl group to a carboxylic acid, although this would likely also affect the sensitive hydrazinyl group.

Condensation: In the presence of a very strong base, the methyl group could be deprotonated to form a carbanion, which could then react with electrophiles such as aldehydes or ketones. This type of reactivity is more common for methyl groups activated by adjacent electron-withdrawing groups in other heterocyclic systems.

For this compound specifically, the hydrazinyl and chloro groups are significantly more reactive, making selective transformation of the methyl group a considerable synthetic challenge that is not a primary focus in the current literature.

Regioselectivity and Stereochemical Aspects of Reactions

Regioselectivity is a critical aspect of the chemical reactions involving this compound, given the multiple reactive sites. The outcome of a reaction is highly dependent on the nature of the attacking reagent and the reaction conditions.

The principal reactive sites are:

The Chlorine Atom (C4): This is a prime site for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ion by various nucleophiles.

The Hydrazinyl Group (C6): The terminal nitrogen of the hydrazinyl group is nucleophilic and readily reacts with electrophilic reagents, particularly carbonyl compounds, to form hydrazones. This can be the first step in subsequent intramolecular cyclization reactions to form fused heterocyclic systems.

The Pyrimidine Ring Nitrogens: While generally less reactive towards electrophiles than the exocyclic hydrazinyl group, they can be involved in certain cyclization processes.

Research on related substituted pyrimidines demonstrates clear regioselective patterns. For instance, in reactions of 2,4-dichloro-6-methylpyrimidine (B20014) analogs with nucleophiles like ammonia, substitution occurs preferentially at the 4-position. researchgate.net This is attributed to the electronic activation provided by the ring nitrogens.

Condensation and Cyclization Reactions:

The hydrazinyl group is a key driver for building more complex molecular architectures. It can react with a variety of bifunctional reagents, leading to the formation of fused ring systems. The regioselectivity of these cyclization reactions is determined by which nitrogen of the hydrazinyl group participates in the initial attack and the subsequent ring-closing step. For example, reaction with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of pyrazolyl-pyrimidine derivatives. The initial condensation typically occurs at the more nucleophilic terminal NH2 of the hydrazinyl group.

In the synthesis of triazolopyrimidines from related hydrazinylpyrimidines, the cyclization is often regioselective, leading to the angular researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidine system rather than the linear researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidine isomer. This outcome is often governed by electronic factors within the pyrimidine ring and the reaction mechanism. nih.gov

Table of Regioselective Reactions on Related Pyrimidine Systems

Starting Pyrimidine DerivativeReagent(s)Position of ReactionProduct TypeRef
5-Bromo-2,4-dichloro-6-methylpyrimidineAmmoniaC4-position5-Bromo-2-chloro-6-methylpyrimidin-4-amine researchgate.net
2,4-Dichloroquinazoline (analogous system)Primary/Secondary AminesC4-position2-Chloro-4-aminoquinazoline derivatives mdpi.com
Cyclohexane-fused 2-thioxopyrimidin-4-onesHydrazonoyl ChloridesS-alkylation followed by cyclizationAngular researchgate.netnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones nih.gov
6-Hydrazino-1,3-dimethyluracilAldosesHydrazinyl groupHydrazones, leading to pyrimido[4,5-c]pyridazine (B13102040) nucleoside analogs researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While a complete, publicly available experimental NMR dataset for 4-Chloro-6-hydrazinyl-2-methylpyrimidine is not readily found in the literature, the expected spectral features can be predicted based on its structure. NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques, is indispensable for confirming the compound's covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine (B1678525) ring proton, and the protons of the hydrazinyl group. The methyl group (CH₃) at the C2 position would likely appear as a singlet in the upfield region (δ 2.0-2.5 ppm). The aromatic proton at the C5 position of the pyrimidine ring should also produce a singlet, typically in the δ 6.0-7.0 ppm range. The hydrazinyl protons (-NHNH₂) would give rise to signals that can be broad and their chemical shift highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The methyl carbon would be found at the high-field end of the spectrum (δ 20-30 ppm). The four carbons of the pyrimidine ring would have characteristic shifts, with those bonded to electronegative atoms (Cl, N) appearing at lower fields. For instance, in related pyrimidine structures, carbons adjacent to chlorine and nitrogen atoms can have chemical shifts in the range of δ 150-170 ppm. mdpi.com

2D-NMR Techniques: To unambiguously assign these signals and confirm the structure, advanced 2D-NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would help in identifying scalar-coupled protons, though in this specific molecule with its isolated ring proton, its utility might be in confirming the absence of coupling for the singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments. For example, it would link the singlet at δ 2.0-2.5 ppm to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D-NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. It would be instrumental in piecing together the pyrimidine core, for example, by showing a correlation from the methyl protons to the C2 and C6 carbons of the ring. It could also help resolve any ambiguities in the assignment of the quaternary carbons. Studies on similarly complex heterocyclic systems, like N⁶-substituted 2-chloroadenosines, have demonstrated the power of HMBC in confirming connectivity and even identifying through-space interactions and intramolecular hydrogen bonds.

Expected ¹H and ¹³C NMR Data This table is based on predicted values and data from analogous structures.

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentExpected δ (ppm)MultiplicityAssignmentExpected δ (ppm)
-CH₃2.0 - 2.5Singlet-CH₃20 - 30
C5-H6.0 - 7.0SingletC5~100 - 115
-NH₂Variable (e.g., 4.0 - 5.0)Broad SingletC4~160 - 165
-NH-Variable (e.g., 7.0 - 8.0)Broad SingletC6~160 - 165
C2~165 - 170

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com These methods are complementary and their combined use allows for a more complete vibrational analysis. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

N-H Stretching: The hydrazinyl group (-NHNH₂) would exhibit characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring proton would be observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring itself would produce a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds in the hydrazinyl group would be expected around 1600 cm⁻¹.

C-Cl Stretching: The C-Cl stretch is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The symmetric vibrations of the pyrimidine ring are expected to be particularly Raman active.

Expected Vibrational Frequencies This table contains predicted data based on known functional group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Hydrazinyl (-NHNH₂)N-H Stretch3200 - 3400IR, Raman
N-H Bend~1600IR
Methyl (-CH₃)C-H Stretch2850 - 2960IR, Raman
C-H Bend1375 - 1450IR, Raman
Pyrimidine RingC-H Stretch3000 - 3100IR, Raman
Ring Stretch (C=N, C=C)1400 - 1650IR, Raman
Chloro (-Cl)C-Cl Stretch600 - 800IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₇ClN₄), the calculated monoisotopic mass is 158.03592 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which serves to confirm the molecular formula. mdpi.com

While experimental HRMS data is not published, predicted collision cross-section (CCS) values, which relate to the ion's shape, are available for various adducts. acs.org

Predicted Mass Spectrometry Data Data sourced from PubChemLite. acs.org

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺159.04320129.7
[M+Na]⁺181.02514139.8
[M-H]⁻157.02864130.7

Fragmentation Analysis: Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation patterns. The fragmentation of chloropyrimidines often involves the loss of chlorine, the elimination of small molecules like HCN, or cleavage of the side chains. researchgate.net For this compound, likely fragmentation pathways would include the loss of the hydrazinyl group (-NHNH₂) or cleavage of the N-N bond, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related pyrimidine structures can provide insight into its likely solid-state conformation.

For instance, studies on other substituted pyrimidines reveal that the pyrimidine ring is typically planar. researchgate.netresearchgate.net A key feature in the crystal packing of hydrazinyl-substituted heterocycles is the formation of extensive hydrogen bonding networks. The hydrazinyl group has both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). It is highly probable that in the solid state, molecules of this compound would be linked by intermolecular N-H···N hydrogen bonds, potentially involving the hydrazinyl group and the nitrogen atoms of the pyrimidine ring, forming dimers or extended chains. nih.gov

Spectroscopic Techniques for Investigating Reaction Progress and Mechanistic Intermediates

Spectroscopic methods are not only for characterizing stable compounds but are also invaluable for monitoring chemical reactions. In a patent describing the synthesis of a more complex molecule, this compound was used as a starting material. researchgate.net The progress of the reaction was monitored by High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS), demonstrating the utility of this technique in tracking the consumption of the reactant and the formation of the product in real-time. This allows for reaction optimization and the potential identification of transient intermediates that could provide insight into the reaction mechanism.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. DFT methods are used to approximate the solution to the Schrödinger equation, providing information on molecular geometry, vibrational frequencies, and electronic properties.

For pyrimidine (B1678525) derivatives, DFT calculations are routinely performed to obtain optimized molecular structures. sciensage.infotandfonline.com A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-31G(d) or 6-311++G(2d,2p) to model the system accurately. sciensage.inforesearchgate.netresearchgate.net These calculations yield key parameters like bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. tandfonline.com

Furthermore, DFT is employed to calculate various quantum chemical descriptors that help predict a molecule's reactivity. researchgate.net These descriptors, often derived from the energies of frontier molecular orbitals, include ionization potential, electron affinity, chemical hardness, and electronegativity. Such parameters provide a theoretical basis for understanding the chemical behavior of pyrimidine compounds and for designing new molecules with enhanced activities. researchgate.net For instance, DFT calculations have been used to study the electronic behavior and geometry of novel pyrimidine derivatives synthesized as potential COX-2 inhibitors. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting the reactive sites of a molecule.

Molecular Electrostatic Potential (MEP) An MEP map is a visual tool that illustrates the charge distribution on a molecule's surface. libretexts.orgdeeporigin.com It is generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com Green and yellow represent areas with intermediate or near-zero potential.

For pyrimidine derivatives, MEP maps help identify the most likely sites for intermolecular interactions, such as hydrogen bonding. sciensage.infomiami.edu For example, the nitrogen atoms in the pyrimidine ring and the hydrazine (B178648) group are expected to be regions of negative potential, making them key sites for interacting with biological targets. miami.edu MEP analysis is a standard tool for rationalizing the reactivity and interaction modes of newly synthesized molecules. sciensage.infouni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In studies of pyrimidine derivatives, the HOMO-LUMO gap is frequently calculated to assess their potential biological activity. For example, in a study of pyrazolo-pyrimidine derivatives as corrosion inhibitors, the HOMO-LUMO gaps were calculated to be 5.358 eV, 5.404 eV, and 3.489 eV for different derivatives, indicating varying levels of reactivity. researchgate.net These calculations help in understanding charge transfer within the molecule and its interaction with other species. sciensage.info

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Pyrimidine Derivatives (Data is representative and sourced from various studies on derivatives).
Compound/Derivative TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference Context
Amino Pyrazolo-Pyrimidine (APPH)-6.421-1.0635.358Corrosion Inhibitor Study researchgate.net
4-Hydroxy Pyrazolo-Pyrimidine (HPP)-6.512-1.1085.404Corrosion Inhibitor Study researchgate.net
4-Mercapto Pyrazolo-Pyrimidine (MPP)-5.632-2.1433.489Corrosion Inhibitor Study researchgate.net
Pyrido[2,3-d]pyrimidine Derivative---DFT Study tandfonline.com

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the transition states involved. This analysis helps in understanding reaction mechanisms, predicting the feasibility of a reaction, and explaining product distributions.

While specific transition state analyses for reactions involving 4-chloro-6-hydrazinyl-2-methylpyrimidine are not readily found, the principles are widely applicable. For instance, the reaction of the hydrazine group with an electrophile or the substitution of the chlorine atom can be modeled computationally. Such studies would involve locating the transition state structure for each step of the proposed mechanism and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in reaction kinetics.

A relevant example is the computationally guided conversion of pyrimidines into pyrazoles, which involves a hydrazine-mediated skeletal remodeling. nih.govescholarship.org In this study, DFT calculations were used to predict that N-triflylation of the pyrimidine ring would lower its LUMO energy sufficiently to facilitate a nucleophilic attack by hydrazine at room temperature, a prediction that was experimentally confirmed. nih.gov This demonstrates how theoretical analysis can guide synthetic efforts by elucidating the most favorable reaction pathways.

Molecular Dynamics Simulations (if applicable for derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD provides detailed information about the conformational changes, stability, and interactions of a molecule within a dynamic environment, such as in solution or bound to a biological target.

For derivatives of this compound, MD simulations are particularly useful for investigating their behavior as potential drug candidates. mdpi.comnih.gov After a ligand is docked into the active site of a protein, MD simulations can be run to assess the stability of the resulting protein-ligand complex. tandfonline.com These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand to see if the binding pose is stable. researchgate.nettandfonline.com

For example, MD simulations have been performed on thieno[2,3-d]pyrimidine (B153573) derivatives targeting the Epidermal Growth Factor Receptor (EGFR). tandfonline.com The results confirmed that the most promising compound formed a stable complex with the EGFR protein over a 100 ns simulation. tandfonline.com Similarly, simulations of pyrimidine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) helped to explore the key structural features impacting the interaction. nih.gov

In Silico Molecular Interaction Studies of Derivatives (e.g., molecular docking for ligand-target interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.

Derivatives of pyrimidine are frequently evaluated using molecular docking to predict their binding affinity and interaction modes with various biological targets. mdpi.comnih.govtandfonline.com For example, pyrimidine derivatives have been docked against the main protease (Mpro) of SARS-CoV-2, cyclin-dependent kinase 2 (CDK2), and EGFR to evaluate their potential as inhibitors. tandfonline.comnih.govnih.gov

In these studies, a high docking score (representing a low binding energy) suggests a strong interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For instance, docking studies of 2-amino pyrimidine derivatives with Insulin-like Growth Factor 1 Receptor (IGF1R) and EGFR showed strong binding affinities, highlighting their potential as anticancer agents. tandfonline.com Similarly, docking of pyrimidine derivatives into the CDK2 active site revealed hydrogen bonding with key residues like LYS 33 and THR 14. nih.gov These insights are crucial for optimizing lead compounds to improve their potency and selectivity.

Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives Against Various Protein Targets.
Derivative ClassProtein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Chalcone-Pyrimidine HybridCyclin-Dependent Kinase 2 (CDK2)1HCK-7.9THR 165, GLU 12, LYS 33, THR 14 nih.gov
Thieno[2,3-d]pyrimidineEGFR (Wild Type)--- tandfonline.com
Pyrido[2,3-d]pyrimidineSARS-CoV-2 Mpro6Y2F-- researchgate.net
2-Amino PyrimidineIGF1R / EGFR--- tandfonline.com

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Heterocyclic Synthesis

4-Chloro-6-hydrazinyl-2-methylpyrimidine serves as a pivotal intermediate in the synthesis of various fused heterocyclic systems. The presence of both a chloro and a hydrazinyl group on the pyrimidine (B1678525) ring allows for sequential or one-pot reactions to construct bicyclic and tricyclic scaffolds of significant medicinal and industrial interest.

One of the most prominent applications is in the synthesis of pyrazolo[3,4-d]pyrimidines . These compounds are synthesized by the condensation reaction of this compound with various 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction with acetylacetone (B45752) leads to the formation of pyrazole-substituted pyrimidines nih.gov. The pyrazolo[3,4-d]pyrimidine core is a well-known pharmacophore found in numerous biologically active molecules.

Another important class of compounds synthesized from this intermediate are nih.govresearchgate.netgoogle.comtriazolo[4,3-c]pyrimidines . These are typically formed through cyclization reactions involving reagents that provide a one-carbon unit, such as orthoesters or formic acid. The hydrazinyl moiety of this compound is crucial for the formation of the triazole ring.

The reactivity of the chloro and hydrazinyl groups enables the construction of a diverse range of heterocyclic frameworks, making it a valuable tool for synthetic chemists.

Scaffold for the Construction of Complex Molecular Architectures

Beyond its role as an intermediate, this compound functions as a fundamental scaffold upon which complex molecular architectures can be built. The pyrimidine ring provides a rigid core, and the chloro and hydrazinyl substituents offer reactive handles for further functionalization and elaboration.

This is particularly evident in the synthesis of substituted pyrazolo[3,4-d]pyrimidines where the initial pyrimidine ring serves as the foundation of the final bicyclic structure. The substituents on the pyrimidine ring and the pyrazole (B372694) ring can be varied to create a library of compounds with diverse chemical properties and potential biological activities. The versatility of this scaffold allows for the introduction of various functional groups, leading to molecules with tailored properties for specific applications in drug discovery and materials science.

Precursor for Pyrimidine-Based Ligands in Coordination Chemistry

The hydrazinyl group in this compound can be readily converted into a hydrazone by condensation with aldehydes or ketones. The resulting pyrimidine-hydrazone derivatives are excellent chelating ligands for a variety of metal ions. The nitrogen atoms of the pyrimidine ring and the imine group of the hydrazone can coordinate with metal centers to form stable metal complexes.

These pyrimidine-based ligands and their metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The electronic properties of the pyrimidine ring and the nature of the substituents can influence the coordination properties of the ligand and the reactivity of the resulting metal complex. While direct synthesis from this compound is a logical extension, the literature more broadly supports the formation of pyrimidine-hydrazide and pyrimidine-hydrazone metal complexes, highlighting the potential of this class of compounds in coordination chemistry.

Application in Agrochemical Intermediate Synthesis

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides containing a pyrimidine core. The structural motifs accessible from this compound, such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, are also found in some agrochemical products.

For example, triazolopyrimidine sulfonamides are a known class of herbicides. The synthesis of such compounds often involves the construction of the triazolopyrimidine core, for which this compound could serve as a key precursor. The reactivity of this intermediate allows for the introduction of the necessary functional groups to achieve the desired herbicidal activity. While a direct synthetic route from this compound to a specific commercial agrochemical is not explicitly detailed in the readily available literature, its potential as a building block for such molecules is evident from the established chemistry of pyrimidine-based agrochemicals.

Potential in Specialty Polymer and Coating Development (as a monomer or modifying agent)

The application of this compound in the field of specialty polymers and coatings is an area with underexplored potential. The presence of two reactive functional groups, the chloro and hydrazinyl moieties, suggests that this compound could be utilized as a monomer, crosslinking agent, or a modifying agent in polymer synthesis.

The hydrazinyl group can react with diacids or diacyl chlorides to form polyhydrazides, which are a class of high-performance polymers known for their thermal stability. Alternatively, the chloro group could undergo nucleophilic substitution reactions with other monomers or polymer backbones to introduce the pyrimidine functionality. The incorporation of the pyrimidine ring into a polymer chain could impart desirable properties such as thermal stability, flame retardancy, or specific biological activities.

While direct examples of the use of this compound in polymer science are not extensively reported, the known reactivity of its functional groups and the properties of the pyrimidine core suggest a promising avenue for future research in the development of novel functional polymers and coatings.

Biological Evaluation: in Vitro and Mechanistic Studies Excluding Clinical Aspects

Methodologies for In Vitro Biological Activity Assessment

The preliminary screening of derivatives of 4-Chloro-6-hydrazinyl-2-methylpyrimidine for potential therapeutic utility relies on a variety of established in vitro assays. These techniques provide crucial initial data on the biological effects of the compounds at a cellular and molecular level.

Enzyme Inhibition Assays: A primary approach to assess the biological activity of these compounds is through enzyme inhibition assays. For instance, derivatives have been evaluated for their inhibitory potential against enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes. nih.gov These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. A reduction in the rate of reaction in the presence of the compound indicates inhibitory activity.

Cellular Assays: Cellular assays are fundamental in determining the cytotoxic or antiproliferative effects of the synthesized derivatives, particularly in the context of anticancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. researchgate.net This method measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Human cancer cell lines, such as those from lung (A-549), breast (MCF-7), and colon (HCT-116), are commonly employed to screen for anticancer activity. researchgate.net The results are often expressed as the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth. researchgate.net

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives in Defined Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure of this compound derivatives and evaluating their biological effects, researchers can identify key structural features responsible for their activity.

For a series of 2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives, the nature of the substituent on the aldehyde moiety was found to significantly influence their anticancer activity. For example, one derivative demonstrated superior effectiveness against human lung cancer cells (A-549) compared to the standard drug Adriamycin, highlighting the importance of the substituent in conferring potent cytotoxicity. researchgate.net

In another study involving pyrimidine (B1678525) derivatives, the introduction of a chloro group at the 3- or 4-position of a substituted ring was shown to induce significant cell death in human A549 lung adenocarcinoma cells. This suggests that the presence and position of electron-withdrawing groups can be a critical determinant of anticancer activity.

Investigation of Molecular Interactions with Biomolecules (in vitro or in silico)

Understanding how these pyrimidine derivatives interact with their biological targets at a molecular level is essential for rational drug design. In silico molecular docking studies are powerful computational tools used to predict the binding modes and affinities of ligands with target proteins.

For instance, molecular docking studies have been employed to investigate the interactions of pyrimidine derivatives with various protein targets. These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. The binding energy values obtained from these simulations can provide an estimate of the binding affinity. nih.gov

In one study, pyrimidine derivatives were docked into the active site of a target protein, and the results indicated that specific substitutions on the pyrimidine ring could enhance binding affinity. nih.gov This information is invaluable for guiding the design of more potent and selective inhibitors.

Mechanistic Investigations of Cellular and Biochemical Pathways Affected by the Compound or its Derivatives (at a molecular level)

Investigating the molecular mechanisms by which these compounds exert their biological effects is a critical step in their development. This involves identifying the specific cellular and biochemical pathways that are modulated by the compound or its derivatives.

For derivatives exhibiting anticancer activity, studies may focus on their ability to induce apoptosis (programmed cell death) or to arrest the cell cycle at specific checkpoints. For example, some hydrazone derivatives have been shown to exert their anticancer effects by interfering with DNA replication in cancer cells. scispace.comnih.gov The hydrazone moiety (-NHN=CH-) is often considered a key pharmacophore in this regard. nih.gov

Comparative Biological Studies with Related Pyrimidine Analogues

To understand the unique properties of this compound derivatives, their biological activities are often compared with those of other structurally related pyrimidine analogues.

For example, the anticancer activity of a series of pyrimidine derivatives was compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU). researchgate.net In some cases, the synthesized compounds exhibited significantly greater cell growth inhibition against various cancer cell lines, indicating their potential as more potent anticancer agents. researchgate.net Such comparative studies help to establish the therapeutic potential of new derivatives and to identify the structural modifications that lead to improved activity.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-Chloro-6-hydrazinyl-2-methylpyrimidine, and how can intermediates be characterized?

  • Methodological Answer : A typical route involves chlorination of pyrimidine precursors (e.g., using POCl₃) followed by hydrazine substitution. For example, 6-chloro-4-methyl-2-phenylpyridinecarbonitrile derivatives can be synthesized via phosphoryl chloride-mediated chlorination and subsequent reaction with hydrazine derivatives to introduce the hydrazinyl group . Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry, and elemental analysis. Yield optimization may require temperature control (e.g., reflux in dry toluene) and stoichiometric adjustments .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms hydrazinyl group integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures purity (>95%) for biological assays .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions (e.g., disordered pyrimidine groups in crystal lattices) .

Q. How can researchers design in vitro experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant Src/Abl kinases with ATP-competitive ELISA to measure IC₅₀ values .
  • Cell Adhesion Studies : Employ fluorescence-based adhesion assays (e.g., Calcein-AM-labeled cells) to quantify inhibition of integrin-mediated adhesion .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes for this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., chlorination vs. hydrolysis) using Gaussian or ORCA software to identify energy barriers .
  • Molecular Docking : Screen derivatives against target proteins (e.g., α7 nicotinic receptors) to prioritize synthesis .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for yield improvement .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies to identify confounding factors .
  • Orthogonal Validation : Confirm kinase inhibition via Western blotting (phosphorylation status) alongside enzymatic assays .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to address discrepancies caused by compound aggregation .

Q. How can X-ray crystallography and solid-state NMR elucidate conformational dynamics of this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction at 296 K resolves rotational disorder (e.g., 180°-disordered pyrimidine groups) and hydrogen-bonding networks (N–H⋯N interactions) .
  • ssNMR : ¹⁵N-labeled samples clarify hydrazinyl group tautomerism and dynamics in solid-state matrices .

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4-Chloro-6-hydrazinyl-2-methylpyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.